1-(3-methanesulfonylphenyl)ethan-1-amine hydrochloride
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Overview
Description
1-(3-Methanesulfonylphenyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C9H14ClNO2S and a molecular weight of 235.73 g/mol . This compound is known for its applications in various scientific research fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-methanesulfonylphenyl)ethan-1-amine hydrochloride typically involves the reaction of 3-methanesulfonylphenylacetonitrile with hydrogen chloride in the presence of a suitable solvent. The reaction conditions often include a temperature range of 0-5°C and a reaction time of several hours to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity. The process may include additional purification steps such as recrystallization or chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methanesulfonylphenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert it into corresponding amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or thiols can be used under mild conditions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Methanesulfonylphenyl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-methanesulfonylphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-(3-Methylsulfonylphenyl)ethan-1-amine: Similar structure but with a methyl group instead of methanesulfonyl.
1-(3-Sulfonylphenyl)ethan-1-amine: Lacks the methanesulfonyl group, affecting its chemical properties and reactivity.
Uniqueness: 1-(3-Methanesulfonylphenyl)ethan-1-amine hydrochloride is unique due to its methanesulfonyl group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for various research applications .
Properties
CAS No. |
1191908-49-2 |
---|---|
Molecular Formula |
C9H14ClNO2S |
Molecular Weight |
235.7 |
Purity |
95 |
Origin of Product |
United States |
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